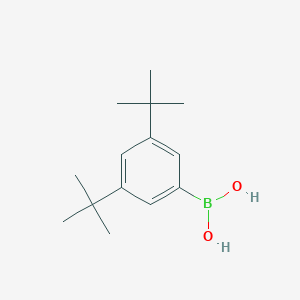

(3,5-Di-tert-butylphenyl)boronic acid

概要

説明

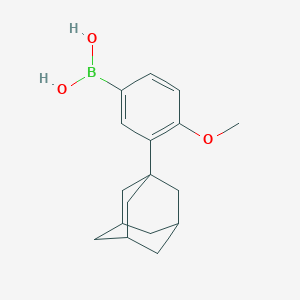

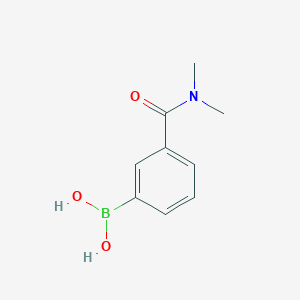

(3,5-Di-tert-butylphenyl)boronic acid is a boronic acid derivative characterized by the presence of two tert-butyl groups attached to a phenyl ring. Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and for their ability to form reversible covalent complexes with diols and carbohydrates . They are also used in the synthesis of biologically active compounds and as pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of palladium-catalyzed reactions. For instance, tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system, achieving yields of up to 94% . Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline through a series of steps including lithium-bromine exchange and acidic hydrolysis, yielding a compound with a pKa value conducive to physiological pH applications . Additionally, aryl boronic acids can be obtained by metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences, which are then used in Pd⁰-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid, a related compound, has been elucidated to be dimeric with a centrosymmetric configuration and strong hydrogen bonds forming an eight-membered ring . Although not directly related to (3,5-Di-tert-butylphenyl)boronic acid, this gives insight into the potential for boronic acid derivatives to form complex structures.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known for their role in Suzuki cross-coupling reactions, which are used to synthesize biphenyls and other complex aromatic compounds . They can also be involved in diol and carbohydrate recognition, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid, which binds to diols with high affinity at neutral pH . Furthermore, boronic acids can be used to recognize anomers of sugars, as shown by terphenylboronic acid derivatives that preferentially form boronates with the β-anomer of 2-deoxyribofuranosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. The presence of tert-butyl groups, for example, can affect the solubility and stability of the compound. Boronic acids generally have the ability to form stable complexes with diols, which is a key feature in their application in sensing materials and recognition of carbohydrates . The pKa values of boronic acids are also important, as they determine the pH range in which these compounds can effectively bind to diols or participate in coupling reactions .

科学的研究の応用

1. Suzuki–Miyaura Coupling

- Application Summary: “(3,5-Di-tert-butylphenyl)boronic acid” is used as an organoboron reagent in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific SM coupling reaction being performed. Typically, the organoboron reagent is combined with a palladium catalyst and a base, and the reaction is carried out under mild conditions .

- Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon–carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being performed .

2. Inhibition of AmpC Beta-Lactamase

- Application Summary: “(3,5-Di-tert-butylphenyl)boronic acid” has been studied in the context of inhibiting AmpC beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics .

- Methods of Application: The specific methods of application or experimental procedures would involve biochemical assays to test the inhibitory activity of the compound against the enzyme .

- Results or Outcomes: The specific results, including any quantitative data or statistical analyses, would depend on the specific assays performed .

3. Tip-Enhanced Raman Spectroscopy

- Application Summary: While not specific to “(3,5-Di-tert-butylphenyl)boronic acid”, Tip-Enhanced Raman Spectroscopy (TERS) is a technique that can potentially be used to study this compound at the nanometer scale . TERS combines the chemical sensitivity of surface-enhanced Raman spectroscopy (SERS) with the high spatial resolution of scanning probe microscopy (SPM), enabling chemical imaging of surfaces at the nanometer length-scale .

- Methods of Application: The specific methods of application or experimental procedures would involve using a sharp metallic tip to enhance the Raman signal of the compound of interest .

- Results or Outcomes: The specific results, including any quantitative data or statistical analyses, would depend on the specific assays performed .

4. Structural Studies

- Application Summary: “(3,5-Di-tert-butylphenyl)boronic acid” has been used in structural studies of AmpC beta-lactamase, an enzyme produced by certain bacteria .

- Methods of Application: The specific methods of application or experimental procedures would involve X-ray crystallography to determine the structure of the enzyme in complex with the compound .

- Results or Outcomes: The specific results, including any quantitative data or statistical analyses, would depend on the specific assays performed .

Safety And Hazards

“(3,5-Di-tert-butylphenyl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

特性

IUPAC Name |

(3,5-ditert-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCBIEHUQSGPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466928 | |

| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Di-tert-butylphenyl)boronic acid | |

CAS RN |

197223-39-5 | |

| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-di-tert-butylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

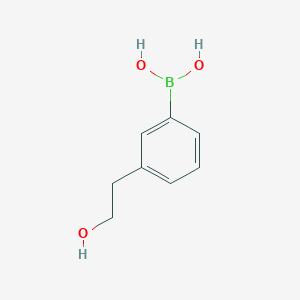

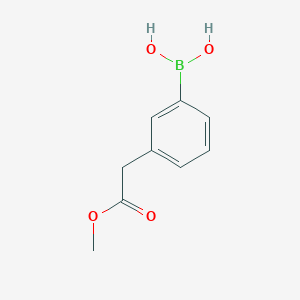

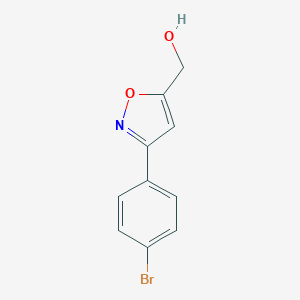

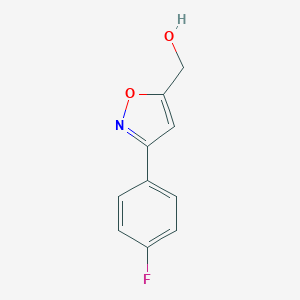

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。